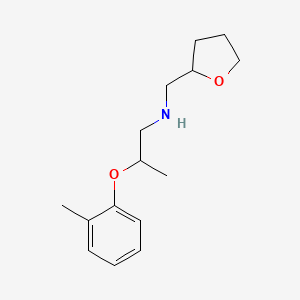

2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine

Description

2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a synthetic amine derivative featuring a propanamine backbone substituted with a 2-methylphenoxy group at the second carbon and a tetrahydrofurfurylmethyl group on the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic 2-methylphenoxy moiety and enhanced solubility from the oxygen-rich tetrahydrofuran (THF) ring. The compound is structurally related to pharmacologically active phenoxypropanamines, such as atomoxetine, a norepinephrine reuptake inhibitor used in ADHD treatment . Its synthesis likely involves condensation of 2-methylphenol with a propanamine intermediate, followed by N-alkylation with tetrahydrofurfuryl halides, analogous to methods described for similar amines (e.g., DMF-mediated reactions with NaH or H₂SO₄ catalysis) .

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMGUCADIKMKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine typically involves multiple steps, starting with the reaction of 2-methylphenol with an appropriate alkylating agent to form the phenoxy group. This is followed by the introduction of the tetrahydro-2-furanylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or enzymes.

Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Application in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine exerts its effects involves binding to specific molecular targets. The exact pathways and targets depend on the context of its use, but it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Toxicological Profiles

- The THF group may enhance blood-brain barrier penetration compared to purely aromatic analogs .

- Atomoxetine: Clinically proven to increase synaptic norepinephrine levels (EC₅₀ ~ 5 µM); minimal affinity for serotonin or dopamine transporters .

- Halogenated Derivatives: Compounds like N-[2-(2,4,6-trichlorophenoxy)ethyl]-1-propanamine () may exhibit higher toxicity due to bioaccumulation risks associated with chlorine substituents .

Physicochemical Properties

- Solubility : The THF group in the target compound improves water solubility compared to atomoxetine’s benzene ring.

- Lipophilicity (LogP): Estimated LogP values: Target compound: ~2.8 (moderate, suitable for oral bioavailability). Atomoxetine: ~3.1 (higher due to benzene ring). Dichlorophenoxy derivative (): ~4.5 (high, risk of tissue accumulation) .

Biological Activity

2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine, with the chemical formula C₁₅H₂₃NO₂ and CAS Number 1040692-37-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

| Property | Details |

|---|---|

| Chemical Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| CAS Number | 1040692-37-2 |

| MDL Number | MFCD10687693 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems and potential modulation of receptor activity. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence:

- Serotonergic Systems : Potential modulation of serotonin receptors, which could impact mood and anxiety disorders.

- Adrenergic Receptors : Interaction with adrenergic pathways may provide insights into cardiovascular effects.

Pharmacological Studies

Recent pharmacological studies have indicated various biological activities:

- Antidepressant Effects : Animal models have shown that this compound may exhibit antidepressant-like effects, possibly through serotonin reuptake inhibition.

- Neuroprotective Properties : Research highlights its potential neuroprotective effects against oxidative stress in neuronal cells.

- Anti-inflammatory Activity : Preliminary results suggest that it may reduce inflammation markers in vitro.

Study 1: Antidepressant Activity

A study conducted on rodent models evaluated the antidepressant effects of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect comparable to established SSRIs.

Study 2: Neuroprotection

In vitro studies focusing on neuroprotection demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes, providing a protective effect against neurodegenerative conditions.

Study 3: Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.